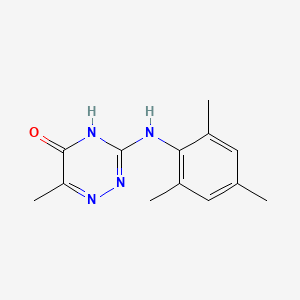
3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one, also known as MTA, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. MTA is a heterocyclic compound that belongs to the triazine family and has a molecular formula of C10H13N5O.
Mecanismo De Acción
3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one's mechanism of action is not fully understood, but studies have shown that it acts by inhibiting the activity of dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo pyrimidine synthesis pathway. By inhibiting DHODH, 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one prevents the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This leads to the inhibition of cell proliferation and ultimately cell death.
Biochemical and Physiological Effects:
3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one has been shown to have both biochemical and physiological effects. Biochemically, 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one inhibits the activity of DHODH, which leads to the inhibition of pyrimidine nucleotide synthesis. This, in turn, leads to the inhibition of cell proliferation and cell death. Physiologically, 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one has several advantages as a research tool. It is a small molecule that can easily penetrate cell membranes and reach its target. It is also relatively easy to synthesize and can be obtained in large quantities. However, 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one also has some limitations. It is not very soluble in water, which can make it challenging to work with in aqueous solutions. It can also be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one research. One area of interest is the development of 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one-based drugs for the treatment of cancer and viral infections. Another area of interest is the use of 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to fully understand 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one's mechanism of action and its potential applications in various fields.
Conclusion:
In conclusion, 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method is straightforward, and it has been extensively studied for its potential applications in medicinal chemistry, materials science, and agriculture. 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one's mechanism of action is not fully understood, but studies have shown that it acts by inhibiting the activity of DHODH. 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one has both biochemical and physiological effects and has several advantages as a research tool. However, it also has some limitations. There are several future directions for 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one research, including the development of 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one-based drugs and the use of 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one as a building block for the synthesis of novel materials.
Métodos De Síntesis
3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one can be synthesized using various methods, but the most common one is the reaction of mesitylamine with cyanogen bromide followed by the addition of methylamine. The resulting product is then treated with water to obtain 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one. Another method involves the reaction of mesitylamine with triphosgene followed by the addition of methylamine to obtain 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one. The synthesis of 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one is a straightforward process and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and agriculture. In medicinal chemistry, 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one has been shown to possess antitumor, antiviral, and antibacterial activities. Studies have also shown that 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In materials science, 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one has been used as a building block for the synthesis of novel materials with unique properties. In agriculture, 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one has been used as a herbicide to control weeds.
Propiedades
IUPAC Name |
6-methyl-3-(2,4,6-trimethylanilino)-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-7-5-8(2)11(9(3)6-7)14-13-15-12(18)10(4)16-17-13/h5-6H,1-4H3,(H2,14,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTBYKVOTVCNJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC2=NN=C(C(=O)N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-hydroxy-1-piperidinyl)-7,7-dimethyl-5,6,7,8-tetrahydro-5-quinazolinyl]-4-pentenamide](/img/structure/B6086931.png)
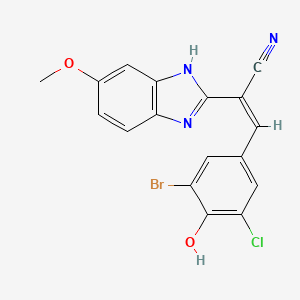
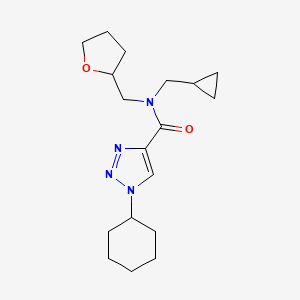
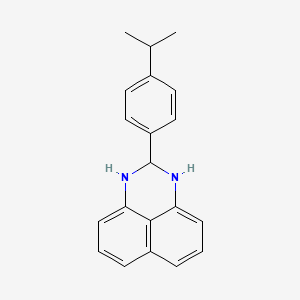
![2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B6086964.png)
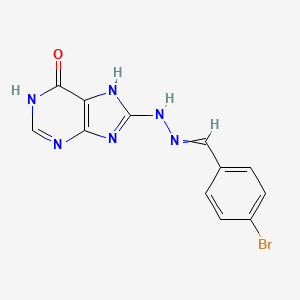
![4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B6086982.png)
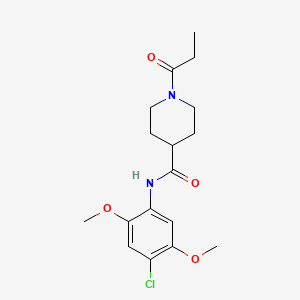
![2,2'-(1,6-dioxo-1,6-hexanediyl)bis{N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide}](/img/structure/B6086999.png)
![N-({1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}methyl)-4-methoxybenzenesulfonamide](/img/structure/B6087007.png)
![4-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-1-phenyl-2-piperazinone](/img/structure/B6087009.png)
![1-{1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-4-piperidinyl}-3-methyl-1-butanol](/img/structure/B6087024.png)
![N,N'-{5-[(tert-butylamino)carbonyl]-1,3-phenylene}di(2-furamide)](/img/structure/B6087029.png)
![ethyl 4-[(1-benzyl-3-oxo-2-piperazinyl)acetyl]-1-piperazinecarboxylate](/img/structure/B6087031.png)